3-(3-Quinolyl)-2-propen-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-quinolin-3-ylprop-2-en-1-ol |
InChI |
InChI=1S/C12H11NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-6,8-9,14H,7H2 |
InChI Key |
POWFQRDLWMFWPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=CCO |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 3 Quinolyl 2 Propen 1 Ol
Established Synthetic Routes to 3-(3-Quinolyl)-2-propen-1-ol
The synthesis of this compound can be approached through several strategic disconnections, primarily involving the formation of the carbon-carbon bond between the quinoline (B57606) C3 position and the propenol side chain.
Vinylation Approaches from Quinoline Derivatives
Vinylation reactions offer a direct route to introduce the vinyl group necessary for the propenol side chain. A plausible, though not extensively documented, approach involves the reaction of a suitable quinoline derivative with a vinylating agent. One potential strategy could adapt general vinylation methods, such as the use of acetylene generated in situ from calcium carbide, to react with a quinoline precursor bearing a suitable functional group at the 3-position that can be converted to the desired side chain.
Another conceptual approach is the ruthenium-catalyzed vinylation of alcohols using alkynes as vinyl donors. This method proceeds via a hydrogen auto-transfer mechanism where a primary alcohol is dehydrogenated in situ to an aldehyde, which then undergoes vinylation. nih.govwordpress.com While not specifically reported for quinoline derivatives, this methodology presents a potential pathway for the synthesis of this compound.
Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide robust methods for the formation of the key C(sp²)-C(sp²) bond in this compound.
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a highly effective method for this synthesis. researchgate.net The reaction would involve the coupling of a 3-haloquinoline, such as 3-bromoquinoline (B21735) or 3-iodoquinoline, with allyl alcohol. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired product and regenerate the catalyst. wikipedia.org
The reaction conditions typically involve a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N, K₂CO₃). researchgate.net The choice of solvent, temperature, and other additives can influence the reaction's efficiency and selectivity. The Heck reaction of aryl halides with allylic alcohols can sometimes lead to the formation of carbonyl compounds through isomerization, but conditions can be optimized to favor the formation of the desired allylic alcohol product. organic-chemistry.org
Table 1: Representative Conditions for Heck Reaction of Aryl Halides with Allyl Alcohol
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Iodobenzene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | High |
| 3-Bromopyridine | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF/H₂O | 120 | Moderate-High |
| 3-Bromoquinoline | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 80 | Plausible |
Copper-catalyzed coupling reactions, such as the Ullmann condensation, are well-established for the formation of C-N, C-O, and C-S bonds. acs.orgwikipedia.org While less common than palladium for C-C bond formation in this context, copper-catalyzed cross-coupling reactions could potentially be employed. A hypothetical Ullmann-type C-C coupling could involve the reaction of a 3-haloquinoline with an organocuprate reagent derived from an allyl precursor. However, such reactions often require harsh conditions and may have limited functional group tolerance. organic-chemistry.org
More contemporary copper-catalyzed methods, often in conjunction with other metals or under milder conditions, are continually being developed. For instance, copper-catalyzed three-component reactions have been utilized for the synthesis of quinoline derivatives, showcasing the versatility of copper in facilitating complex transformations. nih.govresearchgate.net While a direct copper-catalyzed synthesis of this compound from a 3-haloquinoline and allyl alcohol is not a standard procedure, the exploration of suitable copper catalysts and ligands could open up alternative synthetic routes. nih.govresearchgate.netrsc.org
Reduction of Alkynyl Precursors (e.g., 3-(3-Quinolyl)-2-propyn-1-ol)
A highly effective and stereoselective route to (E)-3-(3-Quinolyl)-2-propen-1-ol involves a two-step sequence: the synthesis of an alkynyl precursor followed by its partial reduction.
The precursor, 3-(3-Quinolyl)-2-propyn-1-ol, can be synthesized via a Sonogashira coupling reaction. This involves the palladium- and copper-co-catalyzed cross-coupling of a 3-haloquinoline with propargyl alcohol.
The subsequent step is the selective reduction of the triple bond of 3-(3-Quinolyl)-2-propyn-1-ol to a double bond. The stereochemistry of the resulting alkene is crucial. To obtain the (E)-isomer, a dissolving metal reduction or a hydride-based reducing agent is typically used. The reduction of propargylic alcohols with lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (THF) is known to proceed via an anti-addition of hydrogen, yielding the (E)-allylic alcohol with high stereoselectivity. researchgate.netacs.org
Alternatively, catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), would lead to the syn-addition of hydrogen and the formation of the (Z)-isomer.
Table 2: Reagents for the Selective Reduction of Propargyl Alcohols
| Reagent | Product Stereochemistry | Conditions |
| LiAlH₄ | (E)-Allylic alcohol | THF, low temperature |
| Na/NH₃ (liquid) | (E)-Allylic alcohol | Low temperature |
| H₂, Lindlar's Catalyst | (Z)-Allylic alcohol | Room temperature, atmospheric pressure |
| H₂, P-2 Ni Catalyst | (Z)-Allylic alcohol | Room temperature, atmospheric pressure |
Multi-Component Reactions in Quinoline Synthesis
Multi-component reactions (MCRs) offer an efficient approach to synthesize the quinoline core, sometimes with the desired side chain or a precursor already in place. The Doebner-von Miller reaction is a classic MCR for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.orgsynarchive.com
To synthesize a quinoline with a C3-propenyl side chain, an aniline could be reacted with an appropriate α,β-unsaturated aldehyde. For example, the reaction of an aniline with acrolein or its derivatives can lead to the formation of the quinoline ring. researchgate.netiipseries.org While this would not directly yield this compound, it could generate a quinoline with a vinyl group at the 3-position, which could then be further functionalized to the desired allylic alcohol. The reaction mechanism is complex and is thought to involve a series of conjugate additions, cyclizations, and oxidation steps. wikipedia.org
Precursor Chemistry and Intermediate Generation
The foundation of any successful synthesis lies in the selection and manipulation of appropriate starting materials. For this compound, key precursors include haloquinolines and quinolinecarboxaldehydes, which provide the necessary quinoline framework for further functionalization.
Utilization of Haloquinolines and Quinolinecarboxaldehydes
Quinoline-3-carbaldehyde serves as a primary precursor for the synthesis of this compound. One common strategy involves the olefination of this aldehyde to introduce the three-carbon side chain. For instance, the Horner-Wadsworth-Emmons (HWE) reaction provides a reliable method for the stereoselective formation of alkenes. wikipedia.orgnrochemistry.comyoutube.comorganic-chemistry.orgyoutube.com This reaction utilizes a phosphonate-stabilized carbanion which reacts with an aldehyde to predominantly form the E-alkene. wikipedia.orgnrochemistry.comyoutube.comorganic-chemistry.orgyoutube.com While the HWE reaction is a powerful tool, specific applications to quinoline-3-carbaldehyde for the direct synthesis of the corresponding propenoate ester, a precursor to the target alcohol, are a logical extension of this methodology. The resulting α,β-unsaturated ester can then be selectively reduced to the allylic alcohol.
Another versatile precursor is 3-bromoquinoline. While direct coupling with an acrolein equivalent presents a challenge, palladium-catalyzed cross-coupling reactions offer a viable alternative. For example, a Heck reaction could potentially couple 3-bromoquinoline with allyl alcohol, though this specific transformation for this substrate requires further investigation. A more established route involves the reaction of 3-bromoquinoline with an appropriate organometallic reagent followed by elaboration of the side chain. For instance, lithiation of 3-bromoquinoline at low temperatures can generate a nucleophilic quinolyl species that can react with various electrophiles to build the propenol side chain in a stepwise manner. semanticscholar.org
The synthesis of the precursor quinoline-3-carbaldehydes themselves often starts from acetanilide through a Vilsmeier-Haack reaction, which involves cyclization and formylation to yield 2-chloroquinoline-3-carbaldehyde (B1585622). ajgreenchem.comresearchgate.net This intermediate can then be dehalogenated to provide the desired quinoline-3-carbaldehyde.
Synthesis and Transformations of Quinoline-Substituted Carbonate and Carbamate Derivatives
While direct synthetic routes employing quinoline-substituted carbonate and carbamate derivatives for the synthesis of this compound are not extensively documented in readily available literature, these functional groups can serve as valuable intermediates or protecting groups in multi-step syntheses. For instance, a hydroxyl group on the quinoline ring could be protected as a carbonate or carbamate during the elaboration of the propenol side chain. Subsequently, these groups can be removed under specific conditions. Furthermore, such derivatives are of interest in their own right for their potential biological activities. The synthesis of these derivatives often involves the reaction of a hydroxyquinoline with an appropriate chloroformate or isocyanate.
Stereochemical Control in Synthesis
The presence of a double bond in this compound introduces the possibility of cis/trans (E/Z) isomerism. Controlling the stereochemistry of this double bond is a critical aspect of the synthesis, as the biological activity and material properties of the isomers can differ significantly.
Formation and Characterization of Cis/Trans Isomers
The Horner-Wadsworth-Emmons reaction is particularly advantageous for its high E-selectivity, leading predominantly to the formation of the trans-isomer of the corresponding α,β-unsaturated ester precursor. wikipedia.orgorganic-chemistry.org Subsequent reduction of this ester to the allylic alcohol would be expected to preserve the trans configuration of the double bond.
The synthesis of the cis-isomer is more challenging and often requires different synthetic strategies. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, which employs phosphonates with electron-withdrawing groups and specific reaction conditions (e.g., potassium hexamethyldisilazide as the base), can favor the formation of the Z-alkene. youtube.com
Characterization of the cis and trans isomers is typically achieved using spectroscopic methods. Proton NMR (¹H NMR) spectroscopy is particularly useful, as the coupling constants between the vinylic protons (³JHH) are characteristically different for the two isomers. For trans-isomers, the coupling constant is typically in the range of 12-18 Hz, while for cis-isomers, it is in the range of 6-12 Hz. Nuclear Overhauser Effect (NOE) experiments can also be used to definitively assign the stereochemistry. Infrared (IR) spectroscopy may also show characteristic differences in the out-of-plane bending vibrations for the C-H bonds on the double bond.
Diastereoselective Pathways and Intermediate Stereochemistry
While this compound itself is achiral, the introduction of stereocenters in derivatives or during the synthesis of more complex molecules based on this scaffold necessitates control over diastereoselectivity. For example, if the quinoline ring or the side chain were to be substituted with a chiral moiety, the formation of the propenol could lead to diastereomers.
Diastereoselective reductions of a prochiral ketone precursor, 3-(3-quinolyl)-2-propen-1-one (a quinolyl chalcone), could be a route to chiral allylic alcohols. The use of chiral reducing agents, such as those derived from lithium aluminum hydride modified with chiral ligands, or catalytic asymmetric hydrogenation, could potentially afford enantioenriched this compound. The stereochemistry of the resulting alcohol would be dependent on the facial selectivity of the hydride attack on the carbonyl group, which can be influenced by the steric and electronic properties of the substrate and the chiral reagent.
The stereochemistry of intermediates is crucial in determining the final product's configuration. In reactions such as the Horner-Wadsworth-Emmons reaction, the formation of the oxaphosphetane intermediate and its subsequent elimination dictates the E/Z selectivity of the resulting alkene. wikipedia.org
Advanced Organic Synthesis Techniques Employed
Modern organic synthesis often employs advanced techniques to improve efficiency, yield, and selectivity. In the context of synthesizing this compound and its derivatives, several advanced methods are applicable.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, represent powerful tools for the formation of the carbon-carbon bonds necessary to construct the target molecule. For instance, a Suzuki coupling of a 3-quinolyl boronic acid derivative with a suitable three-carbon building block containing the propenol moiety could be a convergent and efficient approach.
One-pot, multi-component reactions are also gaining prominence as they allow for the synthesis of complex molecules from simple starting materials in a single step, thereby reducing waste and improving efficiency. While a specific multi-component reaction for the direct synthesis of this compound is not prominently described, the development of such a process from readily available quinoline precursors, an aldehyde, and a carbon nucleophile is an attractive area for future research.
Catalytic asymmetric synthesis is another advanced area that would be critical for producing enantioenriched derivatives of this compound. This could involve the use of chiral catalysts for reactions such as asymmetric hydrogenation, allylation, or reduction. nih.govrsc.org
The table below summarizes some of the key synthetic reactions that can be employed in the synthesis of this compound.
| Reaction Name | Precursors | Key Reagents | Product Feature | Stereoselectivity |
| Horner-Wadsworth-Emmons | Quinoline-3-carbaldehyde, Phosphonate ester | Base (e.g., NaH, NaOEt) | α,β-Unsaturated ester | Predominantly E-isomer |
| Still-Gennari Modification | Quinoline-3-carbaldehyde, Phosphonate ester with EWG | KHMDS, 18-crown-6 | α,β-Unsaturated ester | Predominantly Z-isomer |
| Vilsmeier-Haack Reaction | Acetanilide | POCl₃, DMF | 2-Chloroquinoline-3-carbaldehyde | N/A |
| Palladium-Catalyzed Cross-Coupling (e.g., Heck) | 3-Haloquinoline, Allyl alcohol | Palladium catalyst, Base | 3-Substituted quinoline | Dependent on catalyst and conditions |
| Diastereoselective Reduction | 3-(3-Quinolyl)-2-propen-1-one | Chiral reducing agent | Chiral allylic alcohol | Dependent on chiral reagent |
Protecting Group Strategies in Alkenol Synthesis
In multi-step organic synthesis, protecting groups are frequently employed to temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions. Common protecting groups for alcohols (hydroxyl groups) include silyl ethers (e.g., TBDMS), acetals (e.g., THP), and benzyl ethers. These groups are chosen based on their stability to the reaction conditions used in subsequent steps and the ease of their selective removal (deprotection).
However, in the context of a plausible and efficient synthesis of this compound, the strategic avoidance of protecting groups is a key feature. A common synthetic route commences with quinoline-3-carbaldehyde. This precursor can be converted to 3-(3-quinolyl)propenal via an olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. The subsequent step is the selective reduction of the aldehyde functionality to a primary alcohol.
Key features of this protecting-group-free strategy:
Convergent Synthesis: The hydroxyl group is introduced in the final synthetic step. This eliminates the need to protect it during the preceding olefination reaction.
Functional Group Compatibility: The quinoline nitrogen is generally not reactive under the conditions used for Wittig/HWE reactions or the subsequent reduction. Standard olefination and reduction reagents are compatible with the quinoline core.
Step Economy: By avoiding protection and deprotection steps, the synthesis becomes more efficient, reducing the number of reaction steps, purification procedures, and potential for material loss.
In contrast, if the synthesis were to involve modifications to the quinoline ring while the propenol side chain was already present, protection of the hydroxyl group would be essential. The choice of protecting group would depend on the nature of the planned reactions.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability Profile |
|---|---|---|---|---|
| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole, DMF | TBAF, THF or aq. HF | Stable to base, mild acid, oxidation, reduction |
| Tetrahydropyranyl ether | THP | DHP, cat. acid (e.g., PPTS), CH2Cl2 | Aqueous acid (e.g., HCl, AcOH) | Stable to base, nucleophiles, reducing agents |
| Benzyl ether | Bn | BnBr, NaH, THF | H2, Pd/C (Hydrogenolysis) | Stable to acid, base, oxidation, reduction |
This table illustrates common protecting groups for alcohols that would be considered in alternative syntheses requiring hydroxyl protection, though they are unnecessary in the direct synthetic route to this compound.
Solvent and Temperature Optimization in Reaction Conditions
The optimization of solvent and temperature is critical for maximizing reaction yield, purity, and stereoselectivity in the synthesis of this compound. This is particularly relevant for the olefination and reduction steps.
Olefination Step (Horner-Wadsworth-Emmons Reaction):
The HWE reaction is a widely used method for forming carbon-carbon double bonds and typically shows a high preference for the formation of the (E)-alkene, which is desirable for this synthesis. wikipedia.org The reaction involves a phosphonate-stabilized carbanion reacting with an aldehyde (quinoline-3-carbaldehyde). The choice of solvent and temperature significantly influences the reaction's rate and stereochemical outcome. researchgate.net
Solvent Effects: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used. The solvent must effectively solvate the base used for deprotonating the phosphonate reagent and the reaction intermediates.
Temperature Effects: The initial deprotonation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to control reactivity. The subsequent addition of the aldehyde and the reaction progress may be allowed to proceed at room temperature. Temperature control is crucial for minimizing side reactions and, in some cases, enhancing stereoselectivity.
Reduction Step:
The selective reduction of the α,β-unsaturated aldehyde (3-(3-quinolyl)propenal) to the allylic alcohol is a delicate transformation. The goal is to achieve 1,2-reduction of the aldehyde carbonyl group without affecting the conjugated double bond or the quinoline ring.
Solvent and Reagent System: Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose. Protic solvents like ethanol or methanol are typically used. These solvents not only dissolve the substrate and reagent but also act as a proton source to quench the intermediate alkoxide.
Temperature Optimization: The reduction is often performed at room temperature or under reflux to ensure a reasonable reaction rate. For instance, the reduction of similar quinoline-3-carbaldehydes to their corresponding alcohols has been effectively carried out using NaBH₄ in refluxing ethanol. nih.gov Lowering the temperature could increase selectivity if competing 1,4-reduction (conjugate addition) were a significant issue, although this is less common with hydride reagents like NaBH₄.
The following tables provide hypothetical optimization data for the key reaction steps, based on established chemical principles.
| Entry | Solvent | Base | Temperature (°C) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|---|
| 1 | THF | NaH | 0 to 25 | 85 | >95:5 |
| 2 | DMF | NaH | 0 to 25 | 88 | >95:5 |
| 3 | DCM | DBU | 25 | 75 | 90:10 |
| 4 | THF | n-BuLi | -78 to 25 | 82 | >95:5 |
| Entry | Solvent | Reducing Agent | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | NaBH₄ | 25 | 90 | <5 |
| 2 | Ethanol | NaBH₄ | 78 (Reflux) | 95 | <5 |
| 3 | Methanol | NaBH₄ | 0 | 88 | <5 |
| 4 | THF/H₂O | LiAlH₄ | 0 | 70 | ~20 (over-reduction) |
Reactivity and Chemical Transformations of 3 3 Quinolyl 2 Propen 1 Ol and Its Derivatives
Functional Group Interconversions at the Propen-1-ol Moiety
The 2-propen-1-ol side chain, also known as an allyl alcohol, offers two primary sites for chemical modification: the hydroxyl group and the carbon-carbon double bond. These sites can be targeted with a high degree of selectivity to produce a range of valuable derivatives.
Acylation and Derivative Formation
The primary hydroxyl group of 3-(3-Quinolyl)-2-propen-1-ol readily undergoes acylation to form the corresponding esters. This reaction is typically achieved by treating the alcohol with an acylating agent, such as an acyl halide or anhydride, in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) and catalyze the reaction. This transformation is fundamental for installing protecting groups or for modifying the molecule's properties. While specific literature on the acylation of this compound is not extensively detailed, the reaction follows well-established principles of organic chemistry.
Table 1: Examples of Acylation Reactions
| Reactant | Acylating Agent | Base | Product |
|---|---|---|---|
| This compound | Acetyl Chloride | Pyridine | 3-(3-Quinolyl)-2-propen-1-yl acetate |
| This compound | Benzoyl Chloride | Triethylamine | 3-(3-Quinolyl)-2-propen-1-yl benzoate |
Reduction Strategies (e.g., Catalytic Hydrogenation, Hydride Donors)
The reduction of this compound and its derivatives can be directed at either the alkene double bond or the quinoline (B57606) ring system, depending on the chosen reagents and reaction conditions.
Selective Reduction of the Alkene: The carbon-carbon double bond of the propenol side chain can be selectively saturated via catalytic hydrogenation. This is typically performed using hydrogen gas (H₂) and a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under mild temperature and pressure. This process yields 3-(3-Quinolyl)propan-1-ol, effectively removing the unsaturation from the side chain without affecting the aromatic quinoline core.
Reduction of the Quinoline Ring: The hydrogenation of the quinoline ring itself is a significant area of research, providing access to 1,2,3,4-tetrahydroquinoline (B108954) derivatives. enamine.netnih.gov This transformation generally requires more forcing conditions or specialized catalysts compared to simple alkene reduction. Supported gold nanoparticles, for instance, have been shown to effectively catalyze the chemoselective hydrogenation of the heterocyclic ring in quinoline derivatives. nih.gov Notably, these gold-based systems can exhibit high selectivity, leaving functional groups such as olefins on side chains intact. nih.gov This selective reduction of the N-heterocycle is a key strategy for creating saturated, non-planar structures from aromatic precursors.
Table 2: Reduction Strategies and Products
| Starting Material | Reagents/Catalyst | Moiety Reduced | Product |
|---|---|---|---|
| This compound | H₂, Pd/C (mild conditions) | C=C double bond | 3-(3-Quinolyl)propan-1-ol |
Cyclization and Annulation Reactions to Fused Heterocyclic Systems
The true synthetic utility of this compound and its derivatives is realized in their capacity to serve as precursors for complex, fused heterocyclic systems. Through multi-step reaction sequences, the propenol side chain can be elaborated and induced to cyclize, forming new rings fused to the quinoline scaffold.
Synthesis of Indolizidine and Benzo[e]indolizidine Frameworks
Although detailed studies on the 3-quinolyl isomer are limited, a well-defined four-step procedure for the synthesis of benzo-fused indolizidine derivatives has been established using the closely related isomer, 1-(2-quinolyl)-2-propen-1-ol. researchgate.net This pathway provides a strong model for the potential reactivity of the 3-quinolyl analogue. The synthesis allows for general access to benzo-fused derivatives and has been successfully applied to produce compounds like (±)-benzo[e]lentiginosine. researchgate.net
The established sequence involves:
Bromocyclization: The initial allylic alcohol reacts with bromine, leading to the formation of a cyclic bromo-intermediate.
Reduction: The intermediate is then subjected to a reduction step.
Nucleophilic Substitution: The final key step involves a nucleophilic substitution that proceeds via an elimination/addition mechanism to close the final ring and form the benzo[e]indolizidine framework.
This strategy highlights how the propenol moiety can be activated and transformed to engage in intramolecular cyclization, ultimately leading to the construction of intricate, polycyclic alkaloid-like structures.
Formation of Pyrrolo[1,2-a]quinoline (B3350903) Derivatives
The pyrrolo[1,2-a]quinoline core is a significant N-bridgehead heterocyclic system found in various natural products and biologically active molecules. researchgate.net The synthesis of this framework often involves the formation of a new five-membered ring fused across the N1 and C2 positions of the quinoline ring. While direct cyclization of this compound to this system is not a straightforward or commonly reported pathway, alternative modern synthetic methods have been developed. For example, cascade syntheses using carbonyl-stabilized quinolinium ylides as 1,3-dipole equivalents can produce various substituted pyrrolo[1,2-a]quinolines in high yields. acs.org Another approach involves the visible light-mediated annulation of N-arylpyrroles with arylalkynes, which avoids transition metal catalysts. rsc.org These methods, while not starting from the specific propenol substrate, illustrate the types of advanced chemical strategies employed to construct this valuable heterocyclic system.
Synthesis of Furo[3,2-c]quinolin-4-(5H)-ones
The furo[3,2-c]quinolin-4-(5H)-one skeleton is present in numerous natural products. semanticscholar.org A key synthetic strategy for accessing this framework involves the cyclization of 3-allyl-4-hydroxy-1H-quinolin-2-one precursors. semanticscholar.org This suggests a plausible, albeit multi-step, synthetic route starting from this compound. Such a pathway would necessitate the transformation of the starting material into the key quinolin-2-one intermediate.
A hypothetical sequence could involve:
Oxidation of the C4 position of the quinoline ring to introduce a hydroxyl group.
Oxidation of the C2 position to form the 2-oxo (quinolone) functionality.
Intramolecular cyclization of the resulting 3-allyl-4-hydroxy-2-quinolone intermediate. This cyclization would form the furan (B31954) ring fused to the quinoline core.
This approach leverages the known reactivity of quinolone precursors to construct the desired furo[3,2-c] fused system, demonstrating how the 3-propenyl side chain can serve as a latent component for furan ring annulation. semanticscholar.org
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 3-(3-Quinolyl)-2-propen-1-yl acetate |
| 3-(3-Quinolyl)-2-propen-1-yl benzoate |
| 3-(3-Quinolyl)propan-1-ol |
| 3-(1,2,3,4-Tetrahydroquinolin-3-yl)-2-propen-1-ol |
| 1-(2-Quinolyl)-2-propen-1-ol |
| (±)-Benzo[e]lentiginosine |
| Pyrrolo[1,2-a]quinoline |
| Furo[3,2-c]quinolin-4-(5H)-one |
Chalcone (B49325) Derivative Formation from Quinoline Precursors
The synthesis of quinoline-based chalcones, which are α,β-unsaturated ketones, is a significant transformation involving quinoline precursors. These compounds are typically prepared through the Claisen-Schmidt condensation reaction. scialert.netnih.gov This method involves the base-catalyzed reaction between a quinoline derivative containing an active methyl ketone and an aromatic aldehyde, or conversely, a quinoline-3-carbaldehyde and an acetophenone (B1666503) derivative. scialert.netresearchgate.net
The reaction is generally carried out in the presence of a base such as sodium hydroxide (B78521) or piperidine (B6355638) in an alcoholic solvent like ethanol. scialert.netmdpi.com For instance, a series of quinoline-chalcone derivatives can be synthesized by reacting 4-aminoacetophenone with various aromatic aldehydes to form chalcone intermediates, which are then reacted with 4-chloro-2-methylquinoline. mdpi.com Another approach involves the direct condensation of 3-formyl-quinoline derivatives with acetone (B3395972) or arylidene acetones. nih.gov These synthetic strategies provide a versatile route to a wide range of quinoline-chalcone hybrids. nih.gov
| Quinoline Precursor | Reactant | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Quinoline-3-carbaldehydes | Acetophenone | Ethanolic NaOH | Quinolinyl chalcones | scialert.net |
| N-substituted-3-acetyl-4-hydroxy-2-quinolones | Heterocyclic carbaldehydes | Piperidine, 1-butanol | α,β-Unsaturated carbonyl compounds | scialert.net |
| 4-Chloro-2-methylquinoline | Chalcones from 4-aminoacetophenone | HCl, EtOH, 80°C | Target quinoline-chalcone derivatives | mdpi.com |
| 3-Formyl-quinoline derivatives | Acetone or Arylidene acetones | KOH/MeOH/H₂O | Symmetrical and unsymmetrical bis-chalcones | nih.gov |
Pericyclic Reactions and Cycloaddition Pathways
The quinoline scaffold, particularly when activated as a quinolinium salt, is a versatile participant in pericyclic reactions, most notably in cycloaddition pathways.
[3+2] Cycloadditions Involving Quinolinium Salts and Ylides
Quinolinium salts are effective precursors for the generation of quinolinium ylides, which serve as 1,3-dipoles in [3+2] cycloaddition reactions. nih.govresearchgate.net These ylides can be generated in situ through two primary methods: deprotonation of a quinolinium salt using a base like triethylamine, or through metal-catalyzed reactions of quinolines with diazo compounds. nih.govacs.orgacs.org
Once formed, these reactive azomethine ylides readily react with various dipolarophiles, typically electron-deficient alkenes or alkynes, to construct five-membered heterocyclic rings fused to the quinoline system. nih.govacs.org This methodology is a powerful tool for synthesizing pyrrolo[1,2-a]quinoline and indolizine (B1195054) derivatives, often with high regio- and stereoselectivity. nih.govacs.orgnih.gov For example, rhodium-catalyzed reactions of quinolinium ylides with alkynes can be tuned to produce either five-membered indolizine derivatives via [3+2] cycloaddition or seven-membered 1,4-oxazepine (B8637140) compounds through a [5+2] pathway, depending on the structure of the diazo precursor. acs.org
| Ylide Precursor | Dipolarophile | Conditions/Catalyst | Product | Reference |
|---|---|---|---|---|
| Quinolinium salts (Q⁺-CH₂-CO₂Me Br⁻) | Arylidenemalononitriles, N-methylmaleimide | Triethylamine | Pyrroloquinoline adducts | nih.gov |
| Quinoline + Donor-acceptor diazo compounds | Alkynes | Rhodium catalyst | Indolizine derivatives | acs.org |
| N-phenacylquinolinium bromide | N-arylmaleimide | Base | Pyrrolo[1,2-a]quinolone | researchgate.net |
| Carbonyl-stabilized quinolinium ylides | Push-pull nitro heterocycles | Et₃N | Pyrrolo[1,2-a]quinolines | acs.org |
| N-amino quinolinium salts | Vinylsulfonium salt | Catalyst-free | Pyrazolo[1,5-a]quinoline | acs.org |
Nucleophilic Attack and Rearrangement Processes
The electron-deficient nature of the pyridine ring within the quinoline system makes it susceptible to nucleophilic attack, particularly when activated by N-alkylation or the presence of electron-withdrawing groups. researchgate.netiust.ac.ir Nucleophilic addition typically occurs at the C2 and C4 positions. iust.ac.iruop.edu.pk The initial adduct is a non-aromatic dihydroquinoline, which may undergo subsequent reactions or re-aromatize via oxidation. iust.ac.ir
A notable example is the high reactivity of 4-chloro-2-methyl-3-nitroquinolines towards nucleophiles. The chlorine atom at the 4-position is readily displaced by various nucleophiles, such as ammonia (B1221849) or amines, due to the activating effect of the adjacent nitro group. researchgate.net These substitution reactions can be the first step in a cascade process involving subsequent rearrangements and cyclizations. For instance, the reduction of the resulting 4-amino-3-nitro derivatives to 3,4-diaminoquinolines, followed by condensation with carbonyl compounds, leads to the formation of complex, fused heterocyclic systems like imidazo[4,5-c]quinolines. researchgate.net
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms, intermediate species, and the influence of reaction conditions is paramount for controlling the outcomes of chemical transformations involving quinoline derivatives.
Elucidation of Reaction Pathways and Intermediate Species
Mechanistic studies have shed light on the pathways of the aforementioned reactions.
[3+2] Cycloadditions: The key intermediate is the quinolinium ylide. In rhodium-catalyzed reactions, the proposed pathway begins with the formation of a rhodium carbene species from the diazo compound. acs.org Nucleophilic addition of the quinoline nitrogen to this carbene generates an intermediate that, upon dissociation of the rhodium salt, yields the quinolinium ylide. acs.org This 1,3-dipole then undergoes cycloaddition with the alkyne. Interestingly, this pathway can also involve a subsequent metal-assisted 1,3-ester migration to furnish the final indolizine product. acs.org
Chalcone Formation: The Claisen-Schmidt condensation proceeds via a well-established aldol (B89426) condensation mechanism. A strong base abstracts an α-proton from the ketone component (e.g., acetophenone) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (e.g., quinoline-3-carbaldehyde). The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the conjugated α,β-unsaturated ketone, or chalcone. iipseries.org
Nucleophilic Substitution: For activated substrates like 4-chloroquinolines, the reaction follows a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step addition-elimination process. The nucleophile attacks the electron-deficient carbon bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. researchgate.net
Role of Catalysis and Reaction Conditions in Mechanistic Outcomes
Catalysts and reaction conditions play a decisive role in directing the reactivity and selectivity of transformations involving quinoline derivatives.
In [3+2] cycloadditions , the choice between a simple base and a transition metal catalyst dictates the method of ylide generation and can influence the reaction's scope and efficiency. acs.orgacs.org Rhodium catalysts, for example, enable the use of diazo compounds as ylide precursors under mild conditions. acs.org Furthermore, the specific structure of the reactants, guided by the catalyst, can lead to divergent pathways; different donor-acceptor diazo compounds can selectively lead to either [3+2] or [5+2] cycloaddition products under rhodium catalysis. acs.org
For chalcone synthesis , the choice and concentration of the base catalyst (e.g., NaOH, KOH) are critical for promoting the initial enolate formation and subsequent dehydration step. mdpi.com The solvent and temperature can also affect reaction rates and yields.
The broader field of quinoline synthesis and functionalization is heavily reliant on catalysis. Various metal catalysts, including those based on gold, copper, iron, and palladium, are employed to facilitate annulation, C-H activation, and cyclization reactions. nih.govnih.govrsc.orgmdpi.com For example, gold-catalyzed methodologies have been developed for various intermolecular annulation reactions leading to quinolines. rsc.orgresearchgate.net The reaction conditions, such as temperature, can dramatically alter product outcomes. A classic example is the Conrad-Limpach synthesis, where the reaction of anilines and β-keto esters yields 4-quinolones at lower temperatures and 2-quinolones at higher temperatures. vedantu.com This demonstrates that a subtle change in conditions can favor one mechanistic pathway over another, leading to different constitutional isomers.
Computational and Spectroscopic Characterization Studies
Advanced Spectroscopic Analysis
Spectroscopic analysis is fundamental to the characterization of 3-(3-Quinolyl)-2-propen-1-ol, offering insights into its atomic and molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons of the quinoline (B57606) ring, the propenol side chain, and the hydroxyl group. The aromatic protons of the quinoline moiety would typically appear in the downfield region (δ 7.0-9.0 ppm). The vinyl protons of the propenol group would resonate in the olefinic region (δ 5.0-7.0 ppm), with their coupling constants providing information about the stereochemistry (E/Z isomerism) of the double bond. The methylene protons adjacent to the hydroxyl group are expected around δ 4.0-5.0 ppm, and the hydroxyl proton signal would be a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data. The carbons of the quinoline ring would produce signals in the aromatic region (δ 120-150 ppm). The olefinic carbons of the propenol side chain would be observed around δ 120-140 ppm. The carbon atom of the methylene group attached to the oxygen would appear in the range of δ 60-70 ppm. Computational methods, such as Density Functional Theory (DFT), have been shown to provide theoretical NMR chemical shift values that correlate well with experimental data for quinoline derivatives. tsijournals.com
| Proton Type | Expected Chemical Shift (ppm) |
| Quinoline Aromatic-H | 7.0 - 9.0 |
| Vinylic-H | 5.0 - 7.0 |
| Methylene-H (-CH₂OH) | 4.0 - 5.0 |
| Hydroxyl-H (-OH) | Variable |
| Carbon Type | Expected Chemical Shift (ppm) |
| Quinoline Aromatic-C | 120 - 150 |
| Vinylic-C | 120 - 140 |
| Methylene-C (-CH₂OH) | 60 - 70 |
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. nih.govnih.gov A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the quinoline ring and the vinyl group would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the alkene would be observed in the 1500-1650 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is expected to be in the range of 1000-1260 cm⁻¹.
| Functional Group | Expected IR Absorption Band (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |
| Aromatic/Vinylic C-H Stretch | 3000 - 3100 |
| C=C Stretch (Aromatic/Alkene) | 1500 - 1650 |
| C-O Stretch (Primary Alcohol) | 1000 - 1260 |
While the crystal structure of this compound itself has not been reported in the searched literature, X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of molecules. nih.gov For derivatives of this compound, this method could provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govrsc.org Such studies on related quinoline derivatives have been instrumental in understanding their structure-activity relationships. nih.gov
Applications in Organic Synthesis and Molecular Design
3-(3-Quinolyl)-2-propen-1-ol as a Versatile Synthetic Building Block
This compound and its immediate precursor, (2E)-3-(Quinolin-3-yl)prop-2-enal (quinoline-3-acrolein), are highly useful building blocks in organic synthesis. The aldehyde is typically synthesized via a Wittig reaction or similar olefination strategies starting from quinoline-3-carbaldehyde. tandfonline.comnih.govwikipedia.orgorganic-chemistry.org Subsequent reduction, for example with sodium borohydride (B1222165) (NaBH₄), affords this compound. nih.gov The dual functionality of this compound—the reactive quinoline (B57606) ring and the versatile allyl alcohol moiety—allows for a wide array of chemical transformations. organic-chemistry.orgbohrium.com
The quinoline-3-carbaldehyde core, from which this compound is derived, is a well-established starting point for the synthesis of complex, fused heterocyclic systems through multicomponent reactions. mdpi.comnih.gov These reactions leverage the reactivity of the aldehyde group to build new rings onto the quinoline framework. For instance, 2-chloroquinoline-3-carbaldehyde (B1585622) is a key intermediate in synthesizing a variety of fused heterocycles.
One-pot reactions involving quinoline-3-carbaldehydes, various amines, and other reagents lead to the formation of diverse scaffolds:
Pyrimido[4,5-b]quinolines: A three-component reaction of anilines, aldehydes (such as a quinoline-3-carbaldehyde derivative), and barbituric acid, promoted by L-proline in water, yields these complex fused systems. rsc.org
Pyrazolo[3,4-b]quinolines: Reaction of 2-chloroquinoline-3-carbaldehyde with hydrazine (B178648) hydrate (B1144303) produces the corresponding hydrazone, which can be cyclized. Dehydration of the aldoxime followed by reaction with hydrazine affords 3-aminopyrazoloquinoline, a versatile intermediate for further functionalization.
Pyrrolo[3,4-b]quinolines: These can be synthesized from the reaction of 2-chloroquinoline-3-carbaldehyde with formamide (B127407) and formic acid via the Leuckart reaction.
While these examples start with the aldehyde, the corresponding alcohol, this compound, serves as a masked aldehyde or can be re-oxidized if needed. More importantly, the allyl alcohol side chain itself can participate in cyclization reactions, such as intramolecular additions or transition-metal-catalyzed annulations, offering alternative pathways to novel heterocyclic structures. nih.govnih.gov
The propenol side chain of this compound is a key functional handle for elaborating the molecule. The synthetic utility is often demonstrated through reactions of its parent aldehyde. The Wittig reaction, for example, is a primary method for creating the C3-propenyl linkage, converting quinoline-3-carbaldehydes into derivatives with extended conjugation, such as 3-styrylquinolines. nih.gov These reactions typically involve condensing the aldehyde with a suitable phosphonium (B103445) ylide to form the alkene with stereochemical control often depending on the nature of the ylide (stabilized vs. non-stabilized). wikipedia.orgorganic-chemistry.org
Heating (E)- and/or (Z)-methyl 3-(2-chloroquinolin-3-yl)acrylate with hydrazine hydrate has been shown to yield the corresponding propan-1-ol derivative, demonstrating the transformation of acrylate (B77674) esters derived from the quinoline acrolein scaffold back to an alcohol functionality. tandfonline.com The allyl alcohol group itself is a versatile intermediate, amenable to reactions such as:
Oxidation: To re-form the aldehyde (acrolein derivative) for subsequent reactions.
Substitution: The hydroxyl group can be converted into a good leaving group for nucleophilic substitution.
Allylation: It can act as a nucleophile in allylation reactions. nih.gov
Isomerization: Transition metal catalysts can isomerize the allyl alcohol. organic-chemistry.org
These transformations allow for the introduction of a wide range of functional groups, making this compound a valuable intermediate in constructing molecules with tailored properties for various applications. researchgate.net
Design Principles for Quinolyl-Containing Scaffolds
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. orientjchem.org The design of quinoline-based compounds is guided by established principles of structure-activity relationships and rational design to optimize their desired chemical or biological functions.
Structure-Activity Relationship (SAR) studies investigate how chemical modifications to a core scaffold influence its activity. For quinoline derivatives, SAR is crucial for optimizing properties like potency, selectivity, and pharmacokinetic profiles. The substitution pattern on both the benzene (B151609) and pyridine (B92270) rings of the quinoline nucleus can have a profound impact on biological activity.
Key SAR observations for various quinoline-based compounds are summarized below:
| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference(s) |
| Position 4 (Aminoquinolines) | Dialkylaminoalkyl side chain | Essential for antimalarial activity. | nih.gov |
| Position 7 (Aminoquinolines) | Electron-withdrawing group (e.g., -Cl) | Essential for high antimalarial potency. | nih.gov |
| Quinolinone Scaffold | Carboxylic acid ethyl ester (R1), Adamantyl carboxamide (R2), 4-methoxy (R3) | Optimal for P2X7 receptor antagonism. | |
| Quinoline Core | Trifluoromethyl groups | Position significantly affects anti-tuberculosis potency. | nih.gov |
| Position 8 | Must be unsubstituted | Substitution with a methyl group leads to loss of antimalarial activity. | nih.gov |
This table is interactive and represents a summary of findings from multiple studies.
These studies demonstrate that even minor structural alterations, such as moving a substituent or changing a functional group, can lead to significant changes in biological outcomes, highlighting the importance of precise molecular design. wikipedia.org
Rational design involves the deliberate, structure-based creation of new molecules with specific functionalities. For quinoline scaffolds, this approach leverages computational modeling and a deep understanding of SAR to develop compounds for applications ranging from therapeutics to materials science. nih.govresearchgate.net
Key strategies in the rational design of quinoline derivatives include:
Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity.
Scaffold Hopping: Replacing the core quinoline structure with a different heterocycle while maintaining the key pharmacophoric interactions.
Blocking Metabolism: Introducing groups, such as fluorine atoms or bulky t-butyl groups, at sites of metabolic vulnerability to increase the compound's stability and duration of action. nih.govnih.gov
Modulating Electronic Properties: Adding electron-donating or electron-withdrawing groups to tune the photophysical properties of the quinoline core, which is particularly relevant for designing fluorescent probes and materials for organic electronics. nih.gov
Structure-Based Design: Using computational docking and molecular dynamics simulations to predict how a designed molecule will bind to a specific biological target, thereby guiding the synthesis of more potent and selective compounds. nih.gov
Through these rational design strategies, the versatile quinoline scaffold continues to be optimized for a vast array of applications, solidifying its role as a cornerstone in modern chemical and medicinal research. nih.govnih.gov
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-(3-Quinolyl)-2-propen-1-ol to improve yield and purity?
- Methodological Approach :
- Parameter Variation : Adjust reaction temperature, solvent polarity, and catalyst loading (e.g., acid/base catalysts) to optimize the condensation between quinolyl derivatives and propenol precursors. For example, elevated temperatures (80–100°C) in polar aprotic solvents (e.g., DMF) may enhance reaction efficiency .
- Purification Strategies : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from byproducts. Confirm purity via HPLC (≥95% purity threshold) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Assign peaks in - and -NMR spectra to confirm the allylic alcohol moiety (e.g., δ 4.3–4.6 ppm for CHOH) and quinolyl aromatic protons (δ 7.5–8.8 ppm) .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H] at m/z 200.1) and rule out fragmentation artifacts .
- Infrared (IR) Spectroscopy : Identify hydroxyl (O–H stretch ~3200–3600 cm) and conjugated C=C (1600–1680 cm) functional groups .
Q. How can researchers assess the compound’s stability under different storage conditions?
- Experimental Design :
- Accelerated Degradation Studies : Store samples at 4°C, 25°C, and 40°C with controlled humidity (0–75% RH) for 1–3 months. Monitor decomposition via TLC or HPLC to determine optimal storage conditions (e.g., inert atmosphere, dark vials) .
Advanced Research Questions
Q. What reaction mechanisms govern the oxidation of this compound, and how can intermediates be trapped?
- Mechanistic Investigation :
- Oxidative Pathways : Use oxidizing agents like PCC (pyridinium chlorochromate) to convert the allylic alcohol to a ketone. Employ -labeling experiments to track oxygen incorporation in the carbonyl product .
- Intermediate Trapping : Add radical scavengers (e.g., TEMPO) or nucleophiles (e.g., methanol) during oxidation to isolate and characterize transient intermediates via LC-MS .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?
- Computational Strategy :
- DFT Calculations : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to map electron density on the allylic alcohol and quinolyl ring. Predict regioselectivity in reactions with electrophiles (e.g., Michael acceptors) .
- Transition State Analysis : Identify energy barriers for key steps (e.g., proton transfer in acid-catalyzed reactions) to rationalize kinetic vs. thermodynamic product formation .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Data Reconciliation Framework :
- Dose-Response Reproducibility : Replicate assays (e.g., enzyme inhibition) across multiple labs using standardized protocols. Control variables like solvent (DMSO vs. ethanol) and cell line viability .
- Meta-Analysis : Compare IC values from peer-reviewed studies (e.g., antimicrobial assays) to identify outliers and assess methodological biases (e.g., endpoint vs. real-time monitoring) .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Chiral Synthesis Protocol :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts to induce enantioselectivity in propargylation or allylic substitution reactions. Monitor enantiomeric excess (ee) via chiral HPLC .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer of a racemic intermediate, enabling >90% ee in the final product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
